7-Methoxy-4-nitro-1H-indole

Descripción

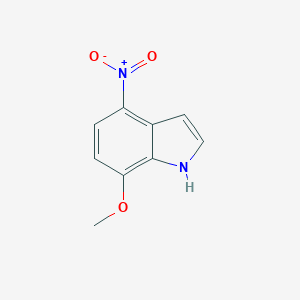

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

7-methoxy-4-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-8-3-2-7(11(12)13)6-4-5-10-9(6)8/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEMQUFWHPCBIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)[N+](=O)[O-])C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Studies of 7 Methoxy 4 Nitro 1h Indole and Its Derivatives

Electrophilic Substitution Reactions on the Indole (B1671886) Ring

The indole nucleus is inherently electron-rich, making it prone to electrophilic substitution, with the C-3 position being the most common site of attack due to the stability of the resulting intermediate. However, the presence of substituents on the ring can significantly alter this reactivity pattern. chim.it

Influence of Methoxy (B1213986) and Nitro Substituents on Regioselectivity

The reactivity of the 7-Methoxy-4-nitro-1H-indole ring is dictated by the competing electronic effects of the electron-donating methoxy (-OCH₃) group at the C-7 position and the electron-withdrawing nitro (-NO₂) group at the C-4 position.

The methoxy group is an activating group that increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to it. In the case of 7-methoxyindole (B1360046), this activating effect enhances the reactivity of the C-6 position. nih.gov Conversely, the nitro group is a strong deactivating group, withdrawing electron density from the benzene (B151609) portion of the indole core and making electrophilic substitution on this ring more difficult.

This push-pull electronic arrangement leads to specific regioselectivity. While the C-3 position on the pyrrole (B145914) ring remains the most nucleophilic site for general electrophilic attack, the substituents on the benzene ring direct further substitutions. chim.it For instance, in related methoxy-substituted indoles, electrophilic attack can be directed to the C-4 position, which is activated by the methoxy group. nih.gov In a different substituted methoxyindole, nitration has been observed to occur at the C-2 position, while formylation targets the C-5 position, highlighting the nuanced control that substituents exert on reaction outcomes.

Directing Effects of Substituents on the Indole Ring

| Substituent | Position | Electronic Effect | Influence on Reactivity | Favored Positions for Electrophilic Attack |

|---|---|---|---|---|

| -OCH₃ (Methoxy) | C-7 | Electron-donating, Activating | Increases electron density on the benzene ring. chim.it | C-6 nih.gov |

| -NO₂ (Nitro) | C-4 | Electron-withdrawing, Deactivating | Decreases electron density on the benzene ring. | Directs away from the benzene ring; pyrrole ring attack is favored. |

| Pyrrole Ring | - | Inherently Electron-rich | Primary site for electrophilic substitution. | C-3 (most favored) |

Functionalization Reactions at Specific Indole Positions (e.g., C-2, C-3, N-1)

The strategic functionalization of the indole core at specific positions is crucial for the synthesis of complex molecules.

C-2 and C-3 Functionalization for Complex Molecular Structures

While C-3 is the kinetically favored position for substitution, methods have been developed to introduce functionality at the less reactive C-2 position. One such strategy involves using a 1-methoxy-nitroindole derivative as a versatile electrophile. This substrate reacts regioselectively at the C-2 position with a variety of nucleophiles, providing a reliable route to 2,3,6-trisubstituted indoles. researchgate.netnii.ac.jp

Functionalization at the C-3 position is more common, and various methods exist to introduce diverse chemical groups. A notable technique involves the use of a boron Lewis acid with nitriles to achieve acylation selectively at the C-3 position, yielding 3-acylindoles under mild conditions. jst.go.jp More complex transformations, such as palladium-catalyzed C-H arylation, can introduce aryl groups at the C-4 position, sometimes followed by an unusual migration of an acetyl group from C-3 to C-2. nih.gov

N-Functionalization Techniques

Modification of the indole nitrogen (N-1) is a key step in many synthetic sequences, often used to protect the NH group or to introduce functionalities that modulate the molecule's properties. Various techniques are available for N-functionalization. For example, N-alkylation can be readily achieved. One specific method is propargylation, where a propargyl group is attached to the indole nitrogen using propargyl bromide in the presence of a base like sodium hydride (NaH). mdpi.com

Selected N-Functionalization Techniques for Indoles

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| N-Alkylation (Propargylation) | Propargyl bromide, NaH, DMF | N-(prop-2-yn-1-yl)indole | mdpi.com |

| N-Methylation | Dimethyl sulfate | N-methylindole | uni-muenchen.de |

Oxidation and Reduction Reactions of Nitro and Methoxy Groups

The nitro and methoxy groups on the this compound scaffold can undergo distinct oxidation and reduction reactions, offering further avenues for derivatization. The electron-withdrawing nitro group is susceptible to reduction, while the methoxy group can be demethylated under certain conditions. vulcanchem.com

Chemoselective Reduction of Nitro Compounds

The chemoselective reduction of the nitro group to a primary amine (-NH₂) is a highly valuable transformation in organic synthesis, as it installs a versatile functional handle for further modifications, such as amide bond formation or diazotization. The key challenge is to reduce the nitro group without affecting other potentially sensitive functional groups within the molecule.

Several methods have been established for the chemoselective reduction of aromatic nitro compounds. Catalytic hydrogenation is a common and effective approach. For instance, using a palladium on carbon (Pd/C) catalyst with hydrogen gas (H₂) or a transfer hydrogenation agent like a silane (B1218182) can efficiently reduce the nitro group to an amine. bohrium.com Electrochemical methods also offer a high degree of selectivity for the reduction of nitroindoles. researchgate.netresearchgate.net More recent advancements include the use of highly dispersed silver nanoparticles on a magnetic support, which act as an efficient and reusable catalyst for this transformation in aqueous solutions at room temperature. nih.gov

Comparison of Methods for Chemoselective Nitro Group Reduction

| Method | Catalyst/Reagent | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, H₂ | Standard hydrogenation conditions | High efficiency, common lab procedure. | |

| Transfer Hydrogenation | Pd/C, Silane | Water, mild conditions | Avoids use of pressurized H₂ gas. | bohrium.com |

| Electrochemical Reduction | Hg electrode, HBr | Acidic methanol-water solution | High selectivity, controlled potential. | researchgate.netresearchgate.net |

| Nanocatalysis | Fe₃O₄-MWCNTs@PEI-Ag | NaBH₄, aqueous solution, room temp. | High efficiency, catalyst is reusable and magnetically separable. | nih.gov |

Reductive Functionalization of Nitro Compounds

The nitro group at the C-4 position of this compound is a versatile functional handle that can be transformed into various other nitrogen-containing groups, most notably amines, through reduction. The choice of reducing agent and reaction conditions is critical for achieving the desired product with high selectivity and yield. cam.ac.uk

A common transformation is the complete reduction of the nitro group to an amino group (e.g., 7-Methoxy-1H-indol-4-amine). This is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. researchgate.net Other metal-based systems, such as zinc or iron in acidic media, are also effective. mdpi.com For instance, the reduction of 3-nitroindoles to 3-aminoindoles has been successfully performed using a Zn/TMSCl system. mdpi.com It is anticipated that similar conditions would be effective for the 4-nitro analogue.

Chemoselective reduction is also possible, allowing for the partial reduction of the nitro group to intermediate oxidation states like nitroso or hydroxylamino derivatives. cam.ac.ukwhiterose.ac.uk These intermediates are valuable for further synthetic manipulations. For example, iron(salen) complexes have been used to catalyze the reduction of various nitroarenes, where the reaction can be stopped at the hydroxylamine (B1172632) stage. cam.ac.uk The reaction is believed to proceed through a nitroso intermediate. cam.ac.uk

The following table summarizes various catalytic systems and their expected products for the reductive functionalization of a nitroindole core.

| Catalyst System | Reagents/Conditions | Expected Product(s) | Reference(s) |

| Palladium on Carbon (10%) | H₂, various solvents | 7-Methoxy-1H-indol-4-amine | researchgate.net |

| Iron(salen) Complex | Phenylsilane (H₃SiPh) | 7-Methoxy-4-(hydroxylamino)-1H-indole | cam.ac.uk |

| Zinc Dust / TMSCl | Dichloromethane (B109758) | 7-Methoxy-1H-indol-4-amine | mdpi.com |

| Sodium Nitrite / Potassium Persulfate | Thermal conditions | 3-Nitrosoindole (as intermediate) | sci-hub.se |

| Indium | NH₄Cl, EtOH/H₂O | N-Acyl-7-methoxy-1H-indol-4-amine | rsc.org |

This table is illustrative and based on reactions of analogous nitroindoles.

Oxidation of Methoxy Groups

The methoxy group at the C-7 position is generally stable, but it can undergo oxidation, typically leading to O-demethylation to form the corresponding 7-hydroxyindole (B18039) derivative. This transformation is significant as it can be a key step in the synthesis of biologically active compounds or can occur as a metabolic pathway. researchgate.netnih.govnih.gov

Oxidative demethylation can be achieved using various reagents. Strong Lewis acids like boron tribromide (BBr₃) in an inert solvent such as dichloromethane are commonly used for cleaving aryl methyl ethers to yield phenols. Alternatively, certain oxidizing agents can facilitate this transformation. For instance, the Baeyer-Villiger oxidation of an adjacent acyl group can be part of a sequence to introduce a hydroxyl function. thieme-connect.com In biological systems, flavoprotein monooxygenases and other enzymes like cytochrome P450 can catalyze specific oxidative demethylation steps. nih.govwur.nl

Under more forceful oxidative conditions, the indole ring itself, activated by the methoxy group, may be targeted. nih.gov However, selective oxidation of the methoxy group or the adjacent quinone formation is a known reaction pathway for methoxy-activated aromatic systems.

Cyclization and Annulation Reactions Involving the Indole Core

The indole nucleus of this compound can serve as a scaffold for the construction of more complex, fused polycyclic systems through cyclization and annulation reactions. researchgate.netrsc.org These reactions are often catalyzed by transition metals like palladium, rhodium, gold, or copper, which activate the indole core or a reaction partner for subsequent ring formation. researchgate.netnih.govbohrium.comunimi.it

Rhodium(III) catalysts, for example, are effective in mediating [4+2] and [3+2] annulations of indole derivatives with alkynes or dienes, leading to the synthesis of carbazole (B46965) frameworks and other fused heterocycles. nih.gov The regioselectivity of these reactions is influenced by the electronic and steric properties of the substituents on the indole ring. For this compound, the electron-donating 7-methoxy group and the electron-withdrawing 4-nitro group would exert competing influences on the C5 and C6 positions, making them potential sites for electrophilic attack during cyclization.

Palladium-catalyzed reactions, such as intramolecular oxidative Heck cyclizations, can be used to form medium-sized rings fused to the indole core. beilstein-journals.org Gold and copper catalysts have also been extensively used for annulations that construct the indole framework itself, and these methodologies can be adapted for the further functionalization of pre-existing indoles. researchgate.netbohrium.comunimi.it

Photochemical Reactions and Derivatization

Nitroaromatic compounds, including nitroindoles, exhibit rich photochemical reactivity. Upon absorption of UV light, this compound is expected to undergo excitation to its singlet and then triplet excited states. nih.gov The presence of the nitro group promotes efficient intersystem crossing to the triplet state (T₁), which is often the key reactive intermediate in subsequent photochemical transformations. nih.gov

Studies on 7-nitroindole (B1294693) nucleosides have shown that irradiation can lead to the cleavage of the C-N bond, releasing nitric oxide (NO) or nitrogen dioxide (NO₂) and generating an indolyl radical. nih.gov This reactivity has been harnessed to use 7-nitroindole derivatives as photochemical precursors for generating radicals at specific sites. nih.gov For example, a 7-nitroindole nucleoside was used to photochemically generate a C1' deoxyribosyl radical, leading to the formation of a deoxyribonolactone lesion in DNA. nih.gov

Furthermore, the triplet state of nitroindoles has a high oxidizing capacity and can participate in electron transfer and proton-coupled electron transfer reactions with other molecules. nih.gov The photochemical reaction of 4-nitroindole (B16737) with guanosine (B1672433) has been studied, highlighting its potential to induce oxidative damage in biological systems. uts.edu.au The specific pathways for this compound would be influenced by the methoxy group, but the fundamental reactivity is expected to be dominated by the nitro group's photochemistry.

Mechanistic Insights into Indole Formation and Transformation

Understanding the mechanisms of the reactions that this compound undergoes is crucial for controlling reaction outcomes and designing new synthetic routes. This involves identifying key intermediates and understanding the influence of catalysts and solvents. nih.govnih.govacs.org

Many of the transformations involving this compound proceed through short-lived, reactive intermediates.

Reduction of the Nitro Group: The reduction of nitroarenes is known to proceed stepwise. The initial reduction product is a nitrosoarene (e.g., 7-methoxy-4-nitroso-1H-indole), which is then further reduced to a hydroxylamine and finally to the amine. cam.ac.ukwikipedia.org These nitroso intermediates have been isolated in some cases and are key to understanding the reaction pathway. wikipedia.org In iron-catalyzed reductions, an on-cycle iron hydride has been identified as a key catalytic intermediate that performs the reduction. cam.ac.uk

Photochemical Reactions: As discussed previously, the lowest excited triplet state (T₁) of the nitroindole is a critical intermediate in its photochemical reactions. nih.gov Transient absorption spectroscopy has been used to identify this triplet state and subsequent radical species formed upon electron transfer or bond cleavage. nih.gov

Indole Formation: In syntheses that construct the indole ring, such as the Bartoli synthesis from nitroarenes, a nitrosoarene is a confirmed intermediate formed after the initial Grignard addition. wikipedia.org This is followed by a researchgate.netresearchgate.net-sigmatropic rearrangement. wikipedia.org In radical-based formations, the reaction can proceed via an indole radical that recombines with an NO₂ radical. acs.org

The following table lists key intermediates proposed in the transformation of nitroindoles.

| Reaction Type | Proposed Intermediate(s) | Mechanistic Significance | Reference(s) |

| Catalytic Reduction | Nitrosoindole, Hydroxylamine, Metal-hydride species | Stepwise reduction pathway, identifies active catalytic species | cam.ac.ukwikipedia.org |

| Photochemistry | Excited Triplet State (T₁), Indolyl Radical | Primary species responsible for photochemical reactivity and bond cleavage | nih.govnih.gov |

| Radical Nitration | Indole Radical, NO₂ Radical | Key species in radical-based C-H functionalization | acs.org |

| Bartoli Synthesis | Nitrosoarene, Dimagnesium salt | Confirms pathway involving Grignard addition and sigmatropic rearrangement | wikipedia.org |

This table is illustrative and based on mechanisms of analogous nitroindoles.

The choice of catalyst and solvent can dramatically influence the outcome of a reaction, affecting its rate, yield, and selectivity (chemo-, regio-, and stereo-). nih.govnih.gov

Catalytic Systems: In transition metal catalysis, the metal and its associated ligands play a pivotal role. For instance, in the C-H functionalization of 3-carboxamide indoles, switching the catalyst from a Rh(I) system to an Ir(III) system can completely change the site of reaction from C3 (via acyl migration) to C2, demonstrating catalyst-controlled site selectivity. nih.gov Similarly, in palladium-catalyzed reactions, the choice of ligand (e.g., X-Phos) can be crucial for achieving high efficiency, especially with less reactive substrates. organic-chemistry.org

Solvents: The solvent medium has a profound impact on reaction pathways. In the functionalization of indoles, solvent choice can control regioselectivity. For example, the palladium-catalyzed vinylation of certain indoles yields C3-vinylated products in a DMF/DMSO solvent mixture, whereas C2-vinylated products are obtained in dioxane/AcOH. chim.it In a tandem Sonogashira coupling/heteroannulation to form indoles from 2-halonitroanilines, simply changing the solvent allows for the selective synthesis of either nitroindoles or aminoindoles in one pot. researchgate.net Solvents can affect the solubility of reagents, the stability of intermediates, and the activation barriers of reaction steps. researchgate.netnumberanalytics.com For photochemical reactions, polar protic or aprotic solvents can influence the properties and reactivity of excited states. rsc.orgnih.gov

Pharmacological and Biological Research of 7 Methoxy 4 Nitro 1h Indole and Indole Scaffolds

Broad Spectrum of Biological Activities of Indole (B1671886) Derivatives

Indole and its derivatives are renowned for their diverse and potent pharmacological effects, making them a subject of intense research in drug discovery. rsc.org These compounds are recognized for a wide range of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. The ability of the indole scaffold to be readily modified allows for the synthesis of new molecules with enhanced potency and selectivity for various biological targets. chim.it This structural adaptability has led to the development of numerous indole-based drugs and clinical candidates for treating a multitude of diseases. rsc.org

The indole framework is a prominent feature in many anticancer agents, both from natural sources and synthetic origins. rsc.org Derivatives of indole have been shown to combat cancer through various mechanisms, including the inhibition of key enzymes, disruption of cellular division, and induction of programmed cell death.

A promising strategy in anticancer therapy involves targeting non-canonical DNA structures known as G-quadruplexes (G4), which are prevalent in the promoter regions of oncogenes like c-Myc. The stabilization of these structures can suppress gene transcription. Researchers have identified substituted 5-nitroindole (B16589) scaffolds as potent binders to the c-Myc promoter G-quadruplex. nih.govlookchem.com These compounds show a preferential affinity for the c-Myc G4 DNA over other G-quadruplexes and standard double-stranded DNA. nih.gov

Investigations into the structure-activity relationship of pyrrolidine-substituted 5-nitroindoles revealed that these molecules can effectively bind to the c-Myc G-quadruplex, often in a 2:1 ligand-to-DNA stoichiometry, interacting with the terminal G-quartets. nih.govlookchem.com This binding and stabilization lead to the downregulation of c-Myc expression at both the transcriptional and translational levels. lookchem.com This mechanism highlights a targeted approach to inhibiting cancer cell proliferation by directly influencing the genetic machinery of oncogenes. nih.govnih.gov

| Compound Class | Target | Key Findings | Reference |

|---|---|---|---|

| Pyrrolidine-substituted 5-nitroindoles | c-Myc promoter G-quadruplex | Binds with high affinity and selectivity, downregulating c-Myc expression. | nih.govlookchem.comnih.gov |

| Triazole linked 5-nitroindole derivatives | c-Myc promoter G-quadruplex | Stabilizes the G4 structure, leading to downregulation of c-Myc oncogene expression. | nih.gov |

| Azaindolin-2-one derivatives | c-Myc promoter G-quadruplex | Selectively binds and stabilizes the c-Myc G4, downregulating its expression. | nih.gov |

A common mechanism through which indole derivatives exert their anticancer effects is by disrupting the cell cycle and inducing oxidative stress. turkjps.org Many indole-based compounds have been shown to cause cell cycle arrest at various phases, including G0/G1, G2/M, or the sub-G1 phase, which is indicative of apoptosis. nih.govturkjps.org For instance, certain 5-nitroindole derivatives that bind to the c-Myc G-quadruplex also induce cell-cycle arrest in the sub-G1/G1 phase. nih.govlookchem.com Similarly, other indole hybrids have been reported to arrest cancer cells in the G2/M phase. turkjps.org

In conjunction with cell cycle disruption, many of these compounds trigger a significant increase in intracellular reactive oxygen species (ROS). nih.govturkjps.org This elevation in ROS can lead to oxidative damage to cellular components, including DNA, and disrupt the mitochondrial membrane potential. turkjps.org The accumulation of ROS and subsequent mitochondrial dysfunction are key events that push cancer cells toward apoptosis, or programmed cell death. turkjps.org For example, benzo[f]indole-4,9-dione derivatives were found to increase ROS levels in triple-negative breast cancer cells, leading to DNA fragmentation and apoptosis.

| Indole Derivative Type | Effect on Cancer Cells | Cell Line Example | Reference |

|---|---|---|---|

| 5-Nitroindoles | Induces cell-cycle arrest in sub-G1/G1 phase and increases ROS. | HeLa | nih.govlookchem.com |

| Millepachine-derived indole hybrids | Induces G2/M cell cycle arrest and apoptosis via ROS accumulation. | Various human cancer lines | turkjps.org |

| Benzo[f]indole-4,9-diones | Increases intracellular ROS, causes DNA damage, and induces apoptosis. | MDA-MB 231 (Breast Cancer) | |

| 3-Methyleneisoindolinones | Generates ROS, disrupts mitochondrial membrane potential, and inhibits cell cycle in S and sub-G1 phase. | CAL27 (Head and Neck Cancer) |

Kinases are crucial regulators of cell signaling pathways that control cell proliferation, differentiation, and survival; their dysregulation is a hallmark of cancer. Indole derivatives have emerged as a significant class of kinase inhibitors, targeting multiple enzymes involved in cancer progression.

Research has led to the discovery of indole-based compounds that act as dual inhibitors of Cyclin-Dependent Kinase 1 (CDK-1) and Human Epidermal Growth Factor Receptor 2 (HER-2). CDK-1 is essential for cell cycle progression, while HER-2 is an important receptor tyrosine kinase, particularly in breast cancer. One study identified an N-substituted indole derivative (compound 15l) that selectively inhibited both CDK-1 and HER-2. Other research has focused on developing dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and CDK-2. turkjps.org

Furthermore, indole derivatives have been designed to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in angiogenesis (the formation of new blood vessels that tumors need to grow). A series of thiazolyl-indole-2-carboxamide derivatives demonstrated inhibitory activity against a panel of kinases including EGFR, HER2, and VEGFR-2, marking them as promising multitarget anticancer agents.

| Indole Derivative | Target Kinase(s) | Significance | Reference |

|---|---|---|---|

| N-substituted indole (pyridazine-bearing) | CDK-1, HER-2 | First-in-class selective dual inhibitor. | |

| Pyrazolyl-s-triazine with indole motif | EGFR, CDK-2 | Dual inhibition for anticancer therapy. | turkjps.org |

| Thiazolyl-indole-2-carboxamides | EGFR, HER2, VEGFR-2, CDK2 | Potent multitarget anticancer agents. | |

| Osimertinib-like indole derivatives | EGFR, SRC | Dual inhibition to delay acquired resistance. |

The indole scaffold is a valuable pharmacophore for the development of novel antimicrobial agents to combat infectious diseases, including those caused by drug-resistant pathogens. Indole derivatives have demonstrated a broad spectrum of activity against bacteria, fungi, and viruses.

In the realm of antibacterial research, indole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. Notably, some derivatives are active against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). turkjps.org For example, an indole-triazole derivative demonstrated excellent activity against MRSA, proving more effective than the standard drug ciprofloxacin (B1669076) in one study. turkjps.org The mechanism of action can involve the disruption of bacterial cellular functions, potentially through the formation of reactive intermediates from a nitro group reduction.

Antifungal properties are also prominent among indole derivatives. Studies have shown that indole-linked triazoles exhibit excellent activity against Candida albicans and Candida krusei, a pathogen known for its intrinsic resistance to certain antifungal drugs like fluconazole. turkjps.org The combination of the indole ring with other heterocyclic systems like triazoles or thiadiazoles often results in compounds with potent and broad-spectrum antimicrobial effects. turkjps.org While less detailed in the provided context, antiviral activity is also a recognized property of certain indole derivatives.

| Indole Derivative Class | Target Organism(s) | Observed Activity | Reference |

|---|---|---|---|

| Indole-triazole derivatives | MRSA, C. krusei | Potent antibacterial and antifungal activity, with MIC values as low as 3.125-6.25 µg/mL. | turkjps.org |

| Indole-thiadiazole derivatives | S. aureus, MRSA, C. albicans | Broad-spectrum activity with MIC values ranging from 3.125 to 50 µg/mL. | turkjps.org |

| Spiro-indolyl-aziridines | Various bacteria and fungi | Reported to show excellent antimicrobial activity. | |

| 6-Amino-7-aryl-dibromo-methoxy-indoles | Staphylococcus aureus | Potent antibacterial effects with MIC values as low as 1.56 µg/mL. |

Inflammation and oxidative stress are interconnected pathological processes implicated in numerous chronic diseases. researchgate.net Indole derivatives have been extensively studied for their potential to mitigate these processes. Many compounds possessing anti-inflammatory properties also exhibit antioxidant activity, as oxidative stress can trigger inflammatory pathways. researchgate.net

A key mechanism for the anti-inflammatory action of some indole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation. researchgate.net Molecular docking studies have shown that certain N-substituted indole derivatives can bind effectively to the active site of the COX-2 enzyme, suggesting this as a pathway for their anti-inflammatory effect. For example, in a study of novel piperazine (B1678402) substituted indoles, the most active anti-inflammatory compound showed strong H-bond interactions with key residues of the COX-2 active site.

The antioxidant properties of indole derivatives are often evaluated by their ability to scavenge free radicals and reduce oxidative species. researchgate.net Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and reducing power assays are commonly used to quantify this activity. Some synthesized N-substituted indole derivatives have shown antioxidant potency comparable to the standard antioxidant, ascorbic acid. The diet-derived indole, Indole-3-carbinol (B1674136), has also been noted for its potent radical scavenging activity and protection against oxidative stress.

| Indole Derivative Class | Mechanism/Activity | Key Findings | Reference |

|---|---|---|---|

| N-substituted indoles with heterocyclic moieties | Anti-inflammatory (COX-2 inhibition) & Antioxidant | Potent activity in both acute and chronic inflammation models; strong antioxidant effects. | researchgate.net |

| Piperazine substituted indoles | Anti-inflammatory (COX-2 inhibition) & Antioxidant | Showed higher anti-inflammatory activity than Aspirin (ASA) and comparable DPPH scavenging to Vitamin E. | |

| Indole-3-carbinol (I3C) | Antioxidant | Exhibited high potency in radical scavenging activity and was protective against oxidative stress. |

Induction of Cell Cycle Arrest and Reactive Oxygen Species

Antidiabetic Activity and Fructose-1,6-bisphosphatase Inhibition

The pursuit of novel treatments for type 2 diabetes has led to the investigation of indole derivatives as potential therapeutic agents. sci-hub.sersc.org A key target in controlling glucose homeostasis is the enzyme fructose-1,6-bisphosphatase (FBPase), which plays a crucial role in gluconeogenesis, the process of generating glucose in the liver. nih.govdoi.org Inhibition of FBPase is a promising strategy for lowering blood glucose levels. nih.gov

Research has focused on designing and synthesizing various indole derivatives as FBPase inhibitors. doi.org For instance, a series of novel 3-(2-carboxyethyl)-7-nitro-1H-indole-2-carboxylic acid derivatives were developed and evaluated for their inhibitory activity against human FBPase. doi.org Among these, compound 14c emerged as a particularly potent inhibitor with an IC₅₀ value of 0.10 μM. doi.org The structure-activity relationship studies highlighted the importance of substituents at the 4- and 5-positions of the indole scaffold. doi.org

Further exploration led to the discovery of novel FBPase inhibitors with an N-acylsulfonamide group at the 3-position of the indole-2-carboxylic acid scaffold. nih.gov Compounds 22f and 22g from this series demonstrated submicromolar IC₅₀ values. nih.gov X-ray crystallography of these inhibitors complexed with FBPase revealed that the indole scaffold binds in the purine (B94841) pocket, interacting with key amino acid residues. nih.gov

Computer-aided drug design has also been employed to identify potential FBPase inhibitors. wiley.com Docking studies of various pyrrole-, indole-, and pyrazole-based compounds led to the synthesis and testing of promising candidates. wiley.com Notably, 1-(α-naphthalen-1-ylsulfonyl)-7-nitro-1H-indole showed an IC₅₀ value of 1.34 μM against FBPase. wiley.com Additionally, a systematic computational study on N-arylsulfonyl-indole-2-carboxamide derivatives as FBPase inhibitors has provided insights into their structure-activity relationships and mechanisms of action. mdpi.com

| Compound ID | Scaffold | Target | Activity (IC₅₀) | Reference |

| 14c | 3-(2-carboxyethyl)-7-nitro-1H-indole-2-carboxylic acid | FBPase | 0.10 μM | doi.org |

| 22f | Indole-2-carboxylic acid with N-acylsulfonamide at C3 | FBPase | Submicromolar | nih.gov |

| 22g | Indole-2-carboxylic acid with N-acylsulfonamide at C3 | FBPase | Submicromolar | nih.gov |

| 1-(α-naphthalen-1-ylsulfonyl)-7-nitro-1H-indole | 7-nitro-1H-indole | FBPase | 1.34 μM | wiley.com |

Antimalarial and Antitubercular Activities

The indole scaffold has also been extensively investigated for its potential in combating infectious diseases like malaria and tuberculosis. nih.govresearchgate.net

In the realm of antimalarial research, various indole derivatives have shown promise. For example, bisindole and trisindole sulfonamide derivatives have demonstrated activity against the multidrug-resistant K1 strain of Plasmodium falciparum, with IC₅₀ values in the micromolar range. nih.gov Specifically, a 4-methoxy derivative (11 ) from a series of bisindoles was the most potent, with an IC₅₀ of 2.79 μM. nih.gov Another study highlighted that a 7-chloro-5'-methoxy substituted bisindolyl cyclobutenedione showed sub-micromolar anti-erythrocytic activity with an IC₅₀ of 0.69 µM. malariaworld.org

The fight against tuberculosis has also benefited from the exploration of indole-based compounds. nih.govresearchgate.net Indole-2-carboxamides, in particular, have emerged as a promising class of antitubercular agents. rsc.orgacs.org These compounds have been found to target the mycobacterial membrane protein large 3 (MmpL3) transporter. rsc.org One study reported an indoleamide analogue, compound 8g , with a minimum inhibitory concentration (MIC) of 0.32 μM against the drug-sensitive H37Rv strain of Mycobacterium tuberculosis. rsc.org This compound also showed high selectivity towards the bacterium over mammalian cells. rsc.org Further structure-activity relationship studies led to the identification of compound 26 (4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide), which exhibited excellent activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis, with an MIC of 0.012 μM against the drug-sensitive strain. acs.org

| Compound ID | Scaffold | Target Organism | Activity | Reference |

| 11 | Bisindole sulfonamide | P. falciparum (K1 strain) | IC₅₀ = 2.79 μM | nih.gov |

| 81 | Bisindolyl cyclobutenedione | P. falciparum | IC₅₀ = 0.69 µM | malariaworld.org |

| 8g | Indoleamide | M. tuberculosis H37Rv | MIC = 0.32 μM | rsc.org |

| 26 | Indole-2-carboxamide | M. tuberculosis | MIC = 0.012 μM | acs.org |

Neurotransmitter System Modulation and Neurological Applications

The indole nucleus is a fundamental component of key biomolecules in the nervous system, such as the neurotransmitter serotonin (B10506) and the hormone melatonin, which regulate mood, sleep, and other physiological processes. mdpi.comresearchgate.net This inherent bioactivity has spurred research into indole derivatives for various neurological applications, including the treatment of neurodegenerative diseases. nih.govmdpi.com

Indole-based compounds have been designed to interact with various targets in the central nervous system. For instance, indole-3-carbinol (I3C) and its derivatives have shown neuroprotective potential by modulating inflammatory and antioxidant pathways. nih.gov Specifically, I3C can influence the brain's neurotransmitter systems and has demonstrated anti-inflammatory and antioxidant properties. nih.gov

A photolabile analogue of D-aspartate, 4-methoxy-7-nitroindolinyl-D-aspartate (MNI-D-aspartate), has been synthesized for the selective activation of N-methyl-D-aspartate (NMDA) receptors and glutamate (B1630785) transporters in brain tissue. nih.gov This tool allows for the precise study of these crucial components of synaptic transmission. nih.gov

Furthermore, certain indole derivatives have been investigated as antagonists for the 5-HT₆ receptor, a target for cognitive dysfunction and other neurological disorders. mdpi.com The design of these antagonists often incorporates structural features from known ligands to optimize their binding and efficacy. mdpi.com

Receptor Interactions and Ligand Binding

The versatility of the indole scaffold allows it to interact with a diverse array of receptors, leading to a wide range of pharmacological effects.

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a role in mediating the effects of various chemicals. acs.org Several indole derivatives have been identified as modulators of AhR activity.

Studies have shown that certain methylindoles and methoxyindoles can act as either agonists or antagonists of the human AhR. nih.gov For example, 7-Methoxyindole (B1360046) has been identified as an effective agonist of the AhR. nih.gov In contrast, other methylated indoles, such as 3-methylindole, act as antagonists. nih.gov Even naturally occurring brominated indoles from marine algae have been shown to be direct ligands and agonists of the AhR. acs.org Tryptophan metabolites produced by the skin microbiota, including various indole derivatives, have also been demonstrated to activate the AhR, suggesting a role for these compounds in maintaining skin homeostasis. oup.com

The endocannabinoid system, which includes the CB1 and CB2 receptors, is a significant target for drug development. Indole derivatives, particularly aminoalkylindoles, have been a major class of synthetic cannabinoid ligands. ingentaconnect.combenthamdirect.com Computational and structure-activity relationship studies have been conducted to understand the interaction of these indole-based compounds with cannabinoid receptors. nih.gov These studies have revealed key structural features necessary for potent binding, such as the preference for an N1-pentyl substituent and the lack of a C2-methyl group for high CB₁ receptor affinity. nih.gov

Allosteric modulation of the CB1 receptor represents a novel approach to fine-tuning its function. scispace.com Indole-2-carboxamides have emerged as a key scaffold for the development of CB1 receptor allosteric modulators. acs.orgnih.gov The first evidence of an allosteric binding site on the CB1 receptor came from the identification of three indole compounds from Organon, which enhanced agonist binding but inhibited agonist activity. nih.govresearchgate.net

Subsequent research has focused on synthesizing and characterizing new N-phenylethyl-1H-indole-2-carboxamides as positive allosteric modulators of the CB1 receptor. acs.org These studies have shown that the carboxamide functionality at position 2 of the indole is crucial for the stimulatory effect. acs.orgacs.org Modifications at other positions of the indole ring and the phenethyl moiety have been explored to optimize potency and efficacy. acs.org

Cannabinoid Ligand Development

Structure-Activity Relationship (SAR) Studies of Substituted Indoles

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds and understanding the molecular features necessary for biological activity. For substituted indoles, these studies have provided valuable insights into how different functional groups on the indole core influence their pharmacological effects.

The presence and position of methoxy (B1213986) (-OCH₃) and nitro (-NO₂) groups on the indole scaffold significantly modulate the biological potency and selectivity of these compounds.

The methoxy group, being an electron-donating group, can enhance the electron density of the indole ring, which can influence its reactivity and interaction with biological targets. chim.it The position of the methoxy group is often critical for activity. For instance, in a series of aroylindoles designed as antitubulin agents, a methoxy group at the C-6 position of the indole nucleus was found to be the most favorable for inhibiting cell growth. researchgate.net Similarly, for certain indole derivatives acting as CB1 receptor allosteric modulators, the potency was moderately affected by the position of the methoxy group. nih.gov In the context of FBPase inhibitors, a methoxy group on the phenylamino (B1219803) substituent at the 3-position of the indole ring showed that a 3-methoxyphenylamino substituent was more potent than a 4-methoxyphenylamino group. researchgate.net

The nitro group is a strong electron-withdrawing group and its presence can significantly impact a compound's biological profile. In the development of FBPase inhibitors, the 7-nitro group was found to be crucial for binding affinity, as its reduction to an amino group led to a loss of activity. doi.org This suggests that the nitro group plays a key role in the interaction with the enzyme. doi.org Similarly, for indole derivatives designed as NorA efflux pump inhibitors in Staphylococcus aureus, the 5-nitro group was important for potency, with compounds lacking this group being significantly less active. nih.gov In another study on oxindole-indole conjugates as anticancer CDK inhibitors, the introduction of a nitro group resulted in a compound that was 5.56-fold more potent than the reference drug staurosporine. mdpi.com However, in some cases, the introduction of a nitro group can be detrimental to activity. For instance, in a series of N'-phenylindol-3-ylglyoxylhydrazides designed as benzodiazepine (B76468) receptor (BzR) ligands, the introduction of a nitro group at the 5-position of the indole scaffold led to a considerable decrease in affinity. nih.gov

The interplay between methoxy and nitro groups can also lead to compounds with significant biological activity. For example, in a series of coumarin-indole hybrids evaluated as anti-α-glucosidase agents, derivatives with a nitro substituent at the 3-position of the pendant phenyl ring exhibited the best effects. nih.gov

| Indole Scaffold | Substituents | Biological Target | Key SAR Finding | Reference |

|---|---|---|---|---|

| Aroylindoles | Methoxy | Tubulin | 6-Methoxy substitution is most favorable for activity. | researchgate.net |

| 1H-indole-2-carboxamides | Methoxy | CB1 Receptor | Potency is moderately affected by the position of the methoxy group. | nih.gov |

| Indole-2-carboxylic acid derivatives | 7-Nitro | FBPase | 7-nitro group is crucial for binding; its reduction to an amino group leads to loss of activity. | doi.org |

| 2-Aryl-1H-indoles | 5-Nitro | NorA Efflux Pump | 5-nitro group is important for potency. | nih.gov |

| Oxindole-indole conjugates | Nitro | CDK | Nitro group substitution led to a 5.56-fold increase in potency compared to staurosporine. | mdpi.com |

| N'-phenylindol-3-ylglyoxylhydrazides | 5-Nitro | Benzodiazepine Receptor | 5-nitro substitution led to a significant decrease in affinity. | nih.gov |

The flexibility of side chains and linkers attached to the indole core is another important factor in determining biological activity. Modifying these flexible elements allows for the exploration of the binding pocket of a target and can lead to improved potency and selectivity.

In a study of pyrrolidine-substituted 5-nitroindole derivatives as G-quadruplex binders, the modulation of flexible elements was a key strategy. nih.govnih.gov The synthesized series of molecules allowed for the investigation of how changes in the flexible linker connecting the pyrrolidine (B122466) ring to the indole scaffold affected binding to the c-Myc promoter G-quadruplex. nih.govnih.gov Similarly, in the development of bis-indoles that interact with G-quadruplex DNA, the position and composition of the side chains on the 3,3-diindolyl-methyl core were found to be crucial for efficient G4 stabilization. researchgate.net

For 1H-indole-2-carboxamide derivatives acting as CB1 receptor allosteric modulators, the length of the alkyl substituent on the dialkylamino group at the 4-position of the phenyl ring was found to be sensitive. The activity increased from a methyl to an ethyl group and then decreased with a propyl group, highlighting the importance of the size and flexibility of this substituent. nih.gov

Impact of Methoxy and Nitro Substituents on Biological Potency and Selectivity

Molecular Target Identification and Mechanism of Action Studies

Identifying the molecular targets of indole derivatives and elucidating their mechanisms of action are critical steps in understanding their pharmacological effects.

G-quadruplexes (G4) are non-canonical DNA structures that can form in guanine-rich sequences and are implicated in the regulation of gene expression. nih.govuni-frankfurt.de Small molecules that can bind to and stabilize G4 structures are of interest as potential therapeutic agents, particularly in cancer. nih.govnih.gov

Several studies have shown that substituted indoles can interact with G-quadruplex DNA. For example, a series of pyrrolidine-substituted 5-nitroindole derivatives were found to bind to the c-Myc promoter G-quadruplex. nih.govnih.gov NMR spectroscopy revealed that some of these compounds interact with the terminal G-quartets of the G-quadruplex in a 2:1 stoichiometry. nih.govnih.gov This binding leads to the downregulation of c-Myc expression and cell cycle arrest in cancer cells. nih.govnih.gov

Bis-indole derivatives have also been developed as G4 ligands. researchgate.netnih.gov Studies on a class of bis-indoles (3,3-diindolyl-methyl derivatives) showed that they can strongly bind to and stabilize G4 DNA structures. researchgate.netnih.gov Molecular dynamics simulations have been used to study the detailed interactions between these compounds and G4 DNA, often revealing an end-stacking binding mode to the terminal G-tetrads. rsc.org

Indole derivatives have been identified as inhibitors of various enzymes, including fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis and a target for the treatment of type 2 diabetes. doi.orgnih.gov

A series of 7-nitro-1H-indole-2-carboxylic acid derivatives were synthesized and evaluated as allosteric inhibitors of FBPase. researchgate.netnih.gov The most potent compound in this series had an IC₅₀ of 0.99 μM. researchgate.net X-ray crystal structures of FBPase in complex with some of these inhibitors revealed the structural basis for their inhibitory activity, highlighting key hydrogen bonding and hydrophobic interactions. nih.gov For instance, the indole NH, 2-COOH, and 7-NO₂ groups were found to form important hydrogen bonds, while the indole ring and a 5-alkyl substituent engaged in hydrophobic interactions. nih.gov

In another study, a series of indole derivatives with an N-acylsulfonamide moiety at the 3-position of the indole-2-carboxylic acid scaffold were identified as FBPase inhibitors with submicromolar IC₅₀ values. nih.gov The structure-activity relationship results indicated that an H-bond acceptor at the 7-position and an alkyl group at the 5-position of the indole ring were beneficial for inhibition. nih.gov

Interaction with G-quadruplex DNA

In Vitro and In Silico Biological Evaluation

The biological evaluation of indole derivatives often involves a combination of in vitro assays and in silico computational methods.

In vitro studies are essential for determining the biological activity of compounds. For example, the inhibitory activity of indole derivatives against FBPase has been evaluated using recombinant human FBPase. doi.orgnih.gov Cell viability assays, such as the Alamar blue assay, have been used to assess the anti-proliferative effects of substituted 5-nitroindole derivatives in cancer cell lines like HeLa. uni-frankfurt.de

In silico methods, such as molecular docking, are valuable tools for predicting the binding modes of ligands to their target proteins and for guiding the design of new inhibitors. nih.gov For instance, the CDOCKER algorithm has been used to predict the binding interactions of indole derivatives at the AMP binding site of FBPase. doi.orgnih.gov Molecular dynamics simulations have also been employed to study the interactions between indole-based ligands and their targets in more detail. rsc.org

| Compound/Series | Biological Target | Evaluation Method | Key Finding | Reference |

|---|---|---|---|---|

| 7-nitro-1H-indole-2-carboxylic acid derivatives | FBPase | In vitro enzyme assay, in silico docking (CDOCKER) | Potent FBPase inhibitor with an IC₅₀ of 0.99 μM. | researchgate.netnih.gov |

| Pyrrolidine-substituted 5-nitroindoles | c-Myc G-quadruplex | In vitro cell viability assay (Alamar blue), NMR spectroscopy | Downregulate c-Myc expression and induce cell-cycle arrest. | nih.govnih.govuni-frankfurt.de |

| Indole derivatives with N-acylsulfonamide moiety | FBPase | In vitro enzyme assay, X-ray crystallography | Identified as submicromolar FBPase inhibitors. | nih.gov |

| Bis-indole quinolines | G-quadruplex DNA | Biophysical assays, molecular dynamics simulations | Macrocyclization enhances selectivity for G4 DNA. | rsc.org |

Cell Line Cytotoxicity Assays

Cell line cytotoxicity assays are fundamental in the initial screening of compounds to determine their potential as anticancer agents. These in vitro tests measure the ability of a compound to kill or inhibit the proliferation of cancer cells.

One common method is the Sulphorhodamine B (SRB) assay , which is used to determine cell density based on the measurement of cellular protein content. For instance, a series of 5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones were evaluated for their cytotoxic effects against a panel of 60 human tumor cell lines. nih.gov The most potent compound in this series demonstrated significant activity against non-small cell lung cancer and leukemia cell lines. nih.gov

Another widely used technique is the MTT assay , which measures the metabolic activity of cells as an indicator of cell viability. This assay was employed to evaluate the antitumor activity of new indole derivatives with thiazolidine (B150603) and imidazolidine (B613845) rings. nih.gov One derivative, 5-(1H-Indol-3-ylmethylene)-thiazolidin-2,4-dione, showed a lower IC50 value against the T47D breast cancer cell line than the standard drug doxorubicin. nih.gov Similarly, the cytotoxic potential of novel indole derivatives synthesized through a green grinding method was assessed against colon, hepatocellular, and breast carcinoma cell lines using the MTT assay. mdpi.com

The resazurin assay is another method to assess cell viability. It was used to evaluate the general cytotoxicity of novel 5-nitroindole-rhodanine conjugates against normal mammalian Vero and Madin-Darby bovine kidney (MDBK) cells, as well as macrophage-specific toxicity against THP-1 human monocytic leukemia cells. tandfonline.com

The cytotoxic activities of various indole derivatives have been tested against a range of human tumor cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), FADU (pharyngeal squamous cell carcinoma), and A549 (lung cancer). frontiersin.org For example, a compound with an unusual 3-pyrrolidone moiety attached to the indole scaffold showed potent, dose-dependent cytotoxicity against the FADU cell line. frontiersin.org

Table 1: Examples of Cytotoxicity of Indole Derivatives in Different Cancer Cell Lines

| Compound/Derivative Class | Cell Line | Assay | Key Finding |

|---|---|---|---|

| 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone | HOP-62 (Non-small cell lung cancer) | SRB | log(10)GI(50) value < -8.00 nih.gov |

| 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone | HL-60(TB) (Leukemia) | SRB | log(10)GI(50) value -6.30 nih.gov |

| 5-(1H-Indol-3-ylmethylene)-thiazolidin-2,4-dione | T47D (Breast cancer) | MTT | IC50 of 1.93 µM (Doxorubicin IC50 = 4.61 µM) nih.gov |

| 3-amino-5-(1H-indol-3-ylmethylene)-2-thioxo-thiazolidin-4-one | HL60 & K562 (Leukemia) | MTT | Active against leukemia cell lines nih.gov |

Fluorescence-based Screening Assays

Fluorescence-based screening assays are powerful tools for identifying and characterizing the interaction of small molecules with biological targets. These assays are often used in high-throughput screening (HTS) campaigns to discover new drug leads.

One application is in the study of enzymes like indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are involved in tryptophan metabolism and are targets for cancer immunotherapy. A high-throughput assay was developed using a chemical probe, NFK Green, which reacts with the enzymatic product N-formylkynurenine (NFK) to generate a fluorescent signal. nih.gov This assay can be used to screen large compound libraries and measure the cellular potency of IDO1 and TDO inhibitors. nih.gov Another fluorescence-based assay for IDO1 activity relies on the quantification of kynurenine, the product of the enzymatic reaction. researchgate.net

Fluorescence assays are also employed to screen for inhibitors of other enzymes, such as cyclooxygenase-2 (COX-2), which is a key enzyme in inflammation. A fluorescence-based COX inhibitor screening assay utilizes the oxidation of 10-acetyl-3,7-dihydroxyphenoxazine (B49719) to the highly fluorescent resorufin, a reaction mediated by the peroxidase component of COX. rsc.org This method was used to evaluate the COX-2 inhibitory activity of a series of 2,3-diaryl-substituted indoles. rsc.org

The intrinsic fluorescence of tryptophan residues in proteins can also be exploited. The binding of a ligand to a protein can alter the local environment of tryptophan residues, leading to a change in fluorescence intensity or wavelength. This principle was used in a screen to identify regulators of EAG1 ion channels, where binding of compounds to the C-terminal region of the channel was detected by changes in tryptophan fluorescence. plos.org

Table 2: Examples of Fluorescence-based Assays for Indole-Related Research

| Assay Type | Target | Principle | Application |

|---|---|---|---|

| Probe-based Assay | IDO1/TDO | NFK Green probe reacts with enzymatic product to create a fluorescent molecule. nih.gov | High-throughput screening of IDO1/TDO inhibitors. nih.gov |

| Product Quantification | IDO1 | Quantification of the fluorescent product kynurenine. researchgate.net | Determining IDO1 activity and inhibition. researchgate.net |

| Peroxidase Activity Assay | COX-2 | Oxidation of a non-fluorescent substrate to a fluorescent product by the enzyme. rsc.org | Screening for COX-2 inhibitors. rsc.org |

NMR Spectroscopy in Biological Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying molecular interactions at an atomic level. It can provide detailed information about the binding of a small molecule to a protein, including the binding site, the conformation of the bound ligand, and the dynamics of the interaction.

In the context of indole derivatives, NMR has been used to study their interaction with various biological targets. For example, NMR spectroscopy was used to investigate the binding of 5-nitroindole derivatives to the c-Myc G-quadruplex, a DNA structure implicated in cancer. researchgate.net Changes in the chemical shifts of the imino protons of the G-quadruplex upon addition of the indole ligand indicated direct binding and allowed for the identification of the interacting residues. researchgate.net

The structural elucidation of newly synthesized indole derivatives is also heavily reliant on NMR techniques. 1H and 13C NMR, along with 2D NMR techniques like COSY and HSQC, are routinely used to confirm the chemical structures of these compounds. nih.govmdpi.commdpi.com This structural information is a prerequisite for any further biological or computational studies. For instance, the structures of novel indole-based thiadiazole derivatives were confirmed using 1H-NMR, 13C-NMR, and HREI-MS before their evaluation as cholinesterase inhibitors. mdpi.com

Molecular Docking and Dynamics Simulations for Binding Mode Prediction

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a ligand and a protein at the molecular level. These methods are invaluable for understanding the binding mode of a potential drug molecule and for guiding its optimization.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This method was used to study the binding of 7-nitro-1H-indole-2-carboxylic acid derivatives to fructose-1,6-bisphosphatase (FBPase), an enzyme involved in glucose metabolism. researchgate.netnih.gov The docking results helped to predict the binding mode of these inhibitors in the allosteric site of the enzyme. researchgate.netnih.gov In another study, molecular docking was used to investigate the binding of indole derivatives to the active site of cyclooxygenase-2 (COX-2), revealing the importance of hydrophobic and hydrophilic amino acid residues for ligand stability. dergipark.org.tr

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor interaction by simulating the movement of atoms over time. MD simulations were used to confirm the stability of the complex between a potent indole derivative and COX-2, showing consistent ligand-protein interactions over a 50-nanosecond simulation. dergipark.org.tr MD simulations have also been used to study the binding stability of indole derivatives to other targets, such as the serotonin receptors 5-HT1A and 5-HT2A and the epidermal growth factor receptor (EGFR). mdpi.combohrium.com

These computational approaches can shed light on the structural dynamics and pharmacological characteristics of indole derivatives, highlighting their potential as therapeutic agents and paving the way for further experimental validation. dergipark.org.tr

Table 3: Application of Molecular Docking and Dynamics in Indole Research

| Indole Derivative Class | Target Protein | Computational Method | Key Finding |

|---|---|---|---|

| 7-nitro-1H-indole-2-carboxylic acid derivatives | Fructose-1,6-bisphosphatase (FBPase) | Molecular Docking (CDOCKER) | Predicted binding mode in the allosteric site. researchgate.netnih.gov |

| Indole derivatives | Cyclooxygenase-2 (COX-2) | Molecular Docking & MD Simulation | Identified key interacting residues and confirmed complex stability. dergipark.org.tr |

| Indole alkaloids | Epidermal Growth Factor Receptor (EGFR) | Molecular Docking & MD Simulation | Confirmed stable interactions and identified a potent binder. bohrium.com |

Computational Studies for Drug Design and Optimization

Computational methods are integral to modern drug discovery, enabling the rational design and optimization of new drug candidates. openmedicinalchemistryjournal.comemanresearch.orgscielo.org.mx These approaches can accelerate the drug discovery process and reduce the costs and risks associated with preclinical and clinical development. espublisher.com

For indole scaffolds, computational techniques are widely used. Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two major strategies. emanresearch.org SBDD, which relies on the 3D structure of the target protein, is often used to design novel inhibitors. For example, computational studies, including quantum mechanical modeling, molecular docking, and molecular dynamics simulations, have been employed to design indole derivatives as inhibitors of the enzyme indoleamine 2,3-dioxygenase-1 (IDO1). espublisher.com

Pharmacophore-based in silico structural modifications are another powerful tool. This approach was used to enhance the binding affinity and selectivity of indole compounds for COX-2. nih.gov By identifying the key chemical features required for binding, new derivatives with improved potency were designed. nih.gov

Computational methods are also used to predict the pharmacokinetic properties of new compounds, such as their absorption, distribution, metabolism, excretion, and toxicity (ADMET). This in silico ADMET analysis helps to identify compounds with favorable drug-like profiles early in the discovery process. dergipark.org.tr

The overarching goal of these computational studies is to provide systematic theoretical information that can guide the synthesis and experimental evaluation of new, more effective, and safer indole-based therapeutic agents. espublisher.com

Derivatives and Analogues of 7 Methoxy 4 Nitro 1h Indole in Research

Synthetic Modification Strategies for Enhanced Activity and Selectivity

The modification of the 7-Methoxy-4-nitro-1H-indole scaffold is guided by the goal of fine-tuning its properties. The indole (B1671886) nucleus is electron-rich, which typically makes it reactive toward electrophiles, but this reactivity is modulated by its substituents. chim.it Synthetic strategies often target the pyrrole (B145914) ring, which is the most nucleophilic part of the indole system, or involve transformations of the existing functional groups. nih.gov

The pyrrole moiety of the indole ring presents three primary sites for functionalization: the N-1, C-2, and C-3 positions. The high nucleophilicity of this part of the ring means that most C–H activation or electrophilic substitution reactions occur at the C-2 or C-3 positions. nih.gov

N-1 Position: The indole nitrogen (N-1) can be readily functionalized. A common first step in indole modification is the protection of the N-H group to prevent side reactions and enhance solubility. For instance, in the synthesis of derivatives from 4-nitroindole (B16737), the nitrogen is protected using triisopropylsilyl (TIPS) chloride after deprotonation with sodium hydride. acs.org Beyond protection, the N-1 position is a key site for introducing substituents that can profoundly alter the molecule's properties. N-alkylation can be achieved under various conditions, and in the context of 3-nitroindoles, has been used to create N-diarylmethylindoles. mdpi.com

C-3 Position: The C-3 position is the most common site for electrophilic substitution on the indole ring. chemrxiv.org A variety of methods exist for introducing alkyl or acyl groups at this position. One approach involves the reaction of indoles with a combination of a boron Lewis acid and nitriles to form 3-acylindoles. jst.go.jp Another metal-free method achieves C3-alkylation using α-heteroaryl-substituted methyl alcohols, mediated by Cs2CO3/Oxone®, which proceeds via a hydrogen autotransfer-type mechanism. chemrxiv.org This strategy has been successfully applied to various indoles, including those with methoxy (B1213986) and other functional groups on the benzene (B151609) ring. chemrxiv.org

C-2 Position: While C-3 is generally more reactive, functionalization at C-2 can be achieved through directed reactions. For example, palladium-catalyzed C-H arylation of indole-3-carboxylic acids with aryl iodides leads to C-2 arylation following decarboxylation. nih.gov In a different transformation, the reaction of 1-methoxy-6-nitroindole with sodium methoxide (B1231860) yielded 2- and 3-methoxy-6-nitroindoles, demonstrating that substitution can occur at the C-2 position under nucleophilic conditions. researchgate.net

The table below summarizes key functionalization strategies applicable to the indole core.

| Position | Reaction Type | Reagents/Catalyst | Product Type | Reference |

| N-1 | Protection / Alkylation | NaH, TIPS-Cl | N-TIPS-indole | acs.org |

| C-3 | Acylation | PhBCl₂, Nitriles | 3-Acylindole | jst.go.jp |

| C-3 | Alkylation (Hydrogen Autotransfer) | Cs₂CO₃/Oxone®, Alcohol | 3-Alkylindole | chemrxiv.org |

| C-2 | Arylation (via Decarboxylation) | Pd(OAc)₂, Aryl Iodide | 2-Arylindole | nih.gov |

| C-2/C-3 | Methoxylation (Nucleophilic Substitution) | NaOMe | Methoxy-substituted indole | researchgate.net |

Fusing or linking heterocyclic rings to the indole scaffold is a widely used strategy to create hybrid molecules with novel properties. rasayanjournal.co.in Nitrogen-containing heterocycles like triazoles, oxadiazoles, and pyrazoles are of particular interest. rasayanjournal.co.inbuu.ac.th

A powerful and versatile method for introducing a triazole ring is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." A general synthetic route involves a multi-step, one-pot procedure:

N-propargylation: The indole nitrogen is first alkylated with propargyl bromide. buu.ac.th

Azidation: An azide (B81097) is generated in situ from an alkyl halide and sodium azide. buu.ac.th

Cycloaddition: The N-propargylated indole undergoes a CuAAC reaction with the generated azide to form the 1,4-disubstituted 1,2,3-triazole ring. buu.ac.th

This one-pot strategy has been successfully applied to various indoles, including methoxyindole, to produce bis-indole-triazole derivatives in good to excellent yields. buu.ac.th Similarly, other heterocyclic systems, such as 1,3,4-oxadiazoles, have been linked to indole frameworks to generate compounds for biological evaluation. chim.itresearchgate.net

Functionalization of the Indole Ring at C-2, C-3, and N-1 Positions

Exploration of Related Methoxy- and Nitro-Indole Isomers and Analogues

The specific arrangement of substituents on the indole ring profoundly influences the molecule's chemical and physical properties. nih.gov The study of positional isomers and hydrogenated analogues of this compound provides crucial insights into these structure-property relationships.

Positional isomers, which share the same molecular formula but differ in the location of functional groups, can exhibit dramatically different reactivity and biological activity. nih.govrsc.org Research on various methoxy- and nitro-substituted indoles illustrates this principle.

For example, the nucleophilic substitution of 1-methoxy-6-nitroindole has been examined, revealing that reaction with sodium cyanide affords 7-cyano-6-nitroindole, while reaction with sodium methyl sulfide (B99878) leads to functionalization at the C-3 position. researchgate.net The synthesis of 4-nitroindole derivatives often begins with N-1 protection, followed by functionalization at other positions. acs.org The synthesis of trifluoromethylated indoles has been achieved from various methoxy-nitrobenzaldehyde precursors, such as 3-methoxy-2-nitrobenzaldehyde (B1294539) and 5-methoxy-2-nitrobenzaldehyde , highlighting the synthetic utility of these isomers. mdpi.com

The table below compares different positional isomers of methoxy-nitro-indole and related precursors.

| Compound Name | Key Research Finding/Application | Reference |

| 1-Methoxy-6-nitroindole | Undergoes nucleophilic substitution at C-2, C-3, and C-7 positions. | researchgate.net |

| 4-Nitroindole | Used as a starting material for the synthesis of diaminoindoles via N-protection and C-3 functionalization. | acs.org |

| 3-Methoxy-2-nitrobenzaldehyde | Precursor for the synthesis of 4-methoxy-2-CF₃-indoles. | mdpi.com |

| 5-Methoxy-2-nitrobenzaldehyde | Precursor for the synthesis of 6-methoxy-2-CF₃-indoles. | mdpi.com |

Indolines are dihydrogenated analogues of indoles where the C2-C3 double bond of the pyrrole ring is saturated. This structural change significantly alters the geometry and electronic properties of the molecule. The conversion between indoles and indolines is a key transformation in synthetic chemistry. researchgate.net

A noteworthy example is the 4-methoxy-7-nitroindolinyl (MNI) group, which is derived from a positional isomer of the title compound. nih.gov MNI has been developed as a photolabile "caging" group for plant hormones like auxin. nih.gov MNI-caged auxins are highly stable within plants but release the active hormone upon photolysis, allowing for precise spatiotemporal control over hormone levels. nih.gov This application demonstrates how a subtle change in the indole core (hydrogenation to indoline) can unlock entirely new functionalities. The synthesis of indoles from indolines can be achieved through dehydrogenation reactions, for example, using palladium on carbon (Pd/C). researchgate.net

Positional Isomers (e.g., 4-methoxyindole, 5-nitroindole)

Synthesis and Study of Bis-Indole Systems

Bis-indole compounds, which contain two indole nuclei, represent a significant class of molecules found in nature and synthesis. mdpi.com Their construction often involves leveraging the reactivity of the C-3 position of the indole ring.

One of the most common methods for synthesizing bis-indoles is the electrophilic substitution reaction between an indole and an aldehyde or ketone, which typically yields a bis(indolyl)methane. mdpi.com This reaction is often catalyzed by a Lewis or Brønsted acid. buu.ac.th

More complex linked bis-indole systems have also been synthesized. For instance, 7,7'-linked bis-indoles have been prepared where the linkage is an amide or a cyclic system like an oxazole. chim.it The synthesis of these molecules can involve a multi-step process, starting with the coupling of two different indole units followed by a cyclodehydration reaction. chim.it Palladium-catalyzed reductive cyclization of suitably functionalized nitro compounds has also been developed as a selective method to produce various linked bi-indoles, including 2,2'-, 2,3'-, and 3,3'-bi-1H-indoles. beilstein-journals.org These synthetic efforts expand the structural diversity of indole-based compounds for further research. chim.it

Conjugates and Hybrid Molecules Incorporating the Indole Scaffold

The strategic design of hybrid molecules, which involves covalently linking two or more pharmacophores, has emerged as a powerful approach in medicinal chemistry to develop novel therapeutic agents. This strategy aims to combine the biological activities of the individual moieties, potentially leading to enhanced efficacy, improved selectivity, or a novel mechanism of action. The this compound scaffold, with its distinct electronic and structural features, serves as an attractive building block for the creation of such molecular hybrids. Research in this area has explored the conjugation of this indole system with other heterocyclic structures to investigate the resulting physicochemical and biological properties.

One notable area of investigation has been the synthesis of indole-pyrazole hybrids. Pyrazole (B372694) moieties are well-known pharmacophores present in various clinically used drugs and are recognized for their diverse biological activities. The fusion of an indole nucleus with a pyrazole ring can, therefore, yield novel chemical entities with significant therapeutic potential.

Researchers have successfully synthesized a series of (pyrazol-1-yl)(nitro-1H-indol-2-yl)ketone derivatives by reacting substituted 7-nitroindole-2-carbohydrazides with acetylacetone (B45752). arabjchem.org This synthetic route provides an efficient method to create a direct linkage between the indole and pyrazole rings through a ketone bridge.

A key intermediate in this synthesis is the 7-nitroindole-2-carbohydrazide, which is prepared from the corresponding ethyl 7-nitroindole-2-carboxylate by treatment with hydrazine (B178648) hydrate. arabjchem.org While the specific this compound was not the primary focus of this particular study, a closely related analogue, 5-methoxy-7-nitroindole-2-carbohydrazide, was successfully synthesized and used to create a corresponding pyrazole hybrid. arabjchem.org The reaction of this methoxy-nitro-indole carbohydrazide (B1668358) with acetylacetone yields (3,5-dimethyl-1H-pyrazol-1-yl)(5-methoxy-7-nitro-1H-indol-2-yl)ketone. arabjchem.org This work demonstrates the chemical feasibility of conjugating a methoxy-nitro-indole scaffold with a pyrazole moiety.

The concept of creating hybrid molecules from substituted indoles is a recurring theme in medicinal chemistry. researchgate.netsci-hub.se For instance, researchers have developed indole-naphthalene hybrids to explore their biological activities. dovepress.com In these studies, various substituted indoles, including 4-methoxy-1H-indole and 7-nitro-1H-indole, were reacted with naphthalene-based aldehydes to form complex carbazole (B46965) structures. dovepress.com Although these particular hybrids did not combine the methoxy and nitro functionalities on the same indole ring, the research underscores the principle of using substituted indoles as precursors for more complex molecular architectures.

The broader field of indole hybrids includes a wide array of conjugates, such as indole-coumarin, indole-thiazolidinone, and indole-oxindole, among others. nih.govnih.govmdpi.com These studies consistently show that the biological activity of the resulting hybrid is significantly influenced by the nature and position of substituents on the indole ring. nih.gov Electron-donating groups like methoxy and electron-withdrawing groups like nitro are known to modulate the properties of the indole scaffold, which in turn affects the activity of the final hybrid molecule. sci-hub.se Therefore, the this compound scaffold represents a pre-functionalized core ripe for exploration in the design of new hybrid molecules.

Below is a data table summarizing the synthesized pyrazole hybrid derived from a methoxy-nitro-indole analogue.

| Entry | Starting Indole Derivative | Resulting Hybrid Molecule |

| 1 | 5-Methoxy-7-nitroindole-2-carbohydrazide arabjchem.org | (3,5-Dimethyl-1H-pyrazol-1-yl)(5-methoxy-7-nitro-1H-indol-2-yl)ketone arabjchem.org |

This table illustrates a concrete example of a hybrid molecule synthesized from a scaffold closely related to this compound, highlighting the potential for creating diverse conjugates based on this core structure.

Future Directions and Emerging Research Avenues

Entwicklung neuartiger Synthesemethoden nach den Prinzipien der Grünen Chemie

Die zukünftige Synthese von 7-Methoxy-4-nitro-1H-indol und verwandten Derivaten wird sich voraussichtlich stark an den Prinzipien der Grünen Chemie orientieren. Herkömmliche Methoden zur Synthese von Indolen werden zunehmend durch umweltfreundlichere Ansätze ersetzt. openmedicinalchemistryjournal.com Dazu gehören der Einsatz von ionischen Flüssigkeiten, Wasser als Lösungsmittel, festen Säurekatalysatoren, Mikrowellenbestrahlung und die Verwendung von Nanopartikeln unter lösungsmittelfreien Bedingungen. openmedicinalchemistryjournal.com Dimethylcarbonat (DMC) hat sich als vielversprechendes grünes Reagenz erwiesen, das je nach Reaktionsbedingungen entweder als Methoxycarbonylierungs- oder als Methylierungsmittel fungieren kann. rsc.org Die Optimierung von Reaktionsbedingungen, beispielsweise durch Mikrowellenheizung, kann zu hohen Umsatzraten und Selektivitäten führen. rsc.org Die Entwicklung von Eintopf- und Tandemstrategien, die Redox- und Hydrierungsreaktionen integrieren, rationalisiert die Indolbildung weiter. rsc.org

Fortgeschrittene computergestützte Chemie für rationales Wirkstoffdesign

Computergestützte Methoden spielen eine entscheidende Rolle bei der rationalen Gestaltung von auf Indol basierenden Medikamenten. nih.gov Techniken wie Docking-Studien und die Analyse von Struktur-Wirkungs-Beziehungen (SAR) werden eingesetzt, um die Bindungsmodi von Indol-Derivaten an ihre Zielmoleküle vorherzusagen und zu verstehen. researchgate.net Solche in silico-Studien beschleunigen die Entdeckung und Entwicklung potenzieller antibakterieller und anderer therapeutischer Wirkstoffe. nih.gov Die Kombination von computergestütztem Design mit synthetischer Chemie ermöglicht die gezielte Modifikation von Leitstrukturen, um deren Wirksamkeit und Selektivität zu verbessern. frontiersin.org

Untersuchung wenig erforschter Synthesemethoden für Indole (B1671886)

Trotz der umfangreichen Erforschung von Indolen bleiben einige etablierte Synthesemethoden relativ wenig erforscht. rsc.org Klassische Methoden wie die Bartoli-, Reissert-, Cadogan- und Leimgruber-Batcho-Synthese bieten weiterhin Möglichkeiten zur Optimierung und Anpassung. rsc.org Neuere photochemische und elektrochemische Techniken ermöglichen die selektive Synthese von Nitroarenen, was den Zugang zu Indolen mit präzise zugeschnittenen funktionellen Gruppen eröffnet. rsc.org Die Erforschung und Weiterentwicklung dieser weniger genutzten Methoden könnte zu neuen und effizienteren Wegen zur Herstellung von 7-Methoxy-4-nitro-1H-indol und seinen Analoga führen.

Erweiterung der pharmakologischen Anwendungen über die derzeitigen Forschungsbereiche hinaus

Indol-Derivate weisen ein breites Spektrum an pharmakologischen Aktivitäten auf, darunter entzündungshemmende, antimikrobielle, antivirale und krebsbekämpfende Eigenschaften. openmedicinalchemistryjournal.comfrontiersin.orgpcbiochemres.com Zukünftige Forschung wird sich wahrscheinlich auf die Erweiterung dieser Anwendungen konzentrieren. Beispielsweise wird das Potenzial von Indol-Alkaloiden bei der Behandlung von Organfibrose durch die Unterdrückung von Entzündungsreaktionen und oxidativem Stress untersucht. frontiersin.org Darüber hinaus wird die Wirksamkeit von Indol-basierten Verbindungen gegen ein breiteres Spektrum von Krankheitserregern und Krebszelllinien erforscht. mdpi.commdpi.com Die einzigartige Struktur von 7-Methoxy-4-nitro-1H-indol macht es zu einem interessanten Kandidaten für die Untersuchung neuer therapeutischer Wirkungen.

Erforschung in den Materialwissenschaften (z. B. organische Halbleiter)